

The Evolving Landscape of Thionicotinic Acid Analogs: A Structure-Activity Relationship Deep-Dive

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Compound of Interest

Compound Name: *2-(Allylthio)nicotinic acid*

CAS No.: 175135-25-8

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Abstract

Thionicotinic acid, a sulfur-containing analog of nicotinic acid (Vitamin B3), and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thionicotinic acid analogs, offering insights into the chemical modifications that govern their efficacy as vasorelaxant, antioxidant, antimicrobial, and anticancer agents. By dissecting the interplay between molecular structure and biological function, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the complexities of this promising class of compounds and to steer future drug discovery efforts. We will explore the nuanced effects of substituent placement and electronic properties on therapeutic potential, supported by detailed experimental protocols and mechanistic visualizations.

The Thionicotinic Acid Core: A Privileged Scaffold

Nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-lowering and vasodilatory properties. The introduction of a thiol or thioether functionality to the pyridine ring, creating thionicotinic acid and its analogs, dramatically expands the chemical space and biological activity profile. The sulfur atom, with its unique electronic properties and ability to engage in various bonding interactions, imparts distinct characteristics to these molecules, influencing their pharmacokinetic and pharmacodynamic profiles. The tautomeric nature of certain thionicotinic acid derivatives, existing in equilibrium between thione and thiol forms, further contributes to their chemical versatility and biological reactivity.[1][2] This guide will systematically explore how modifications to this core structure influence specific biological outcomes.

Synthesis of Thionicotinic Acid Analogs: Building the Molecular Toolkit

The synthesis of thionicotinic acid analogs is a critical first step in exploring their therapeutic potential. A variety of synthetic strategies have been developed to modify the core structure, allowing for the introduction of diverse functional groups at various positions on the pyridine ring and the carboxylic acid moiety.

A common and effective method for synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones involves a T3P-mediated cyclization.[4][5] This approach is advantageous due to its operational simplicity, mild reaction conditions (room temperature), and the avoidance of specialized equipment or anhydrous solvents.[4][5] The reaction can be performed as either a two-component or a three-component reaction, offering flexibility in the synthetic design.[5]

Experimental Protocol: T3P-Promoted Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones[4]

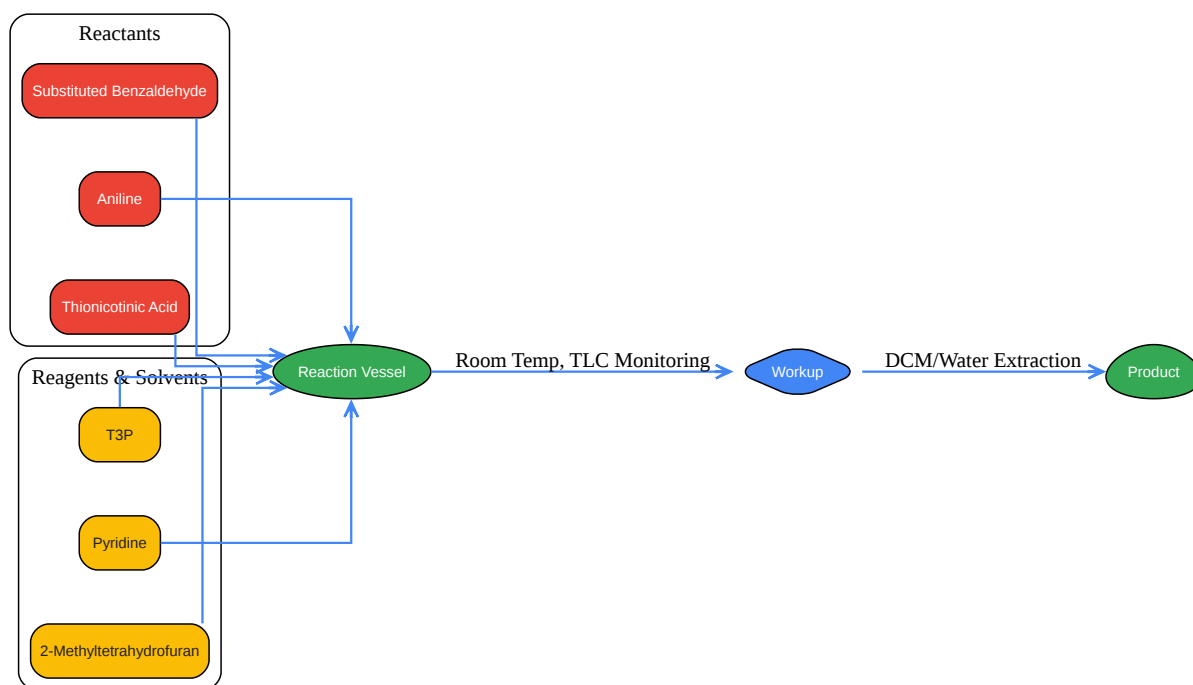
Materials:

- Substituted benzaldehyde
- Aniline

- Thionicotinic acid
- 2-Methyltetrahydrofuran
- Pyridine
- 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) in 2-methyltetrahydrofuran (50 wt%)
- Dichloromethane
- Water

Procedure:

- To a two-necked 25 mL round-bottom flask, oven-dried and cooled under a nitrogen atmosphere, add a stir bar.
- Add aniline (6 mmol) and a substituted benzaldehyde (6 mmol).
- Add 2-methyltetrahydrofuran (2.3 mL) and stir the solution.
- Add thionicotinic acid (0.931 g, 6 mmol).
- Add pyridine (2.9 mL, 36 mmol).
- Finally, add T3P in 2-methyltetrahydrofuran (50 wt%; 11 mL, 18 mmol).
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL).
- Wash the organic layer with water (10 mL).
- The resulting 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones can then be isolated and purified.



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Caption: T3P-Promoted Synthesis Workflow.

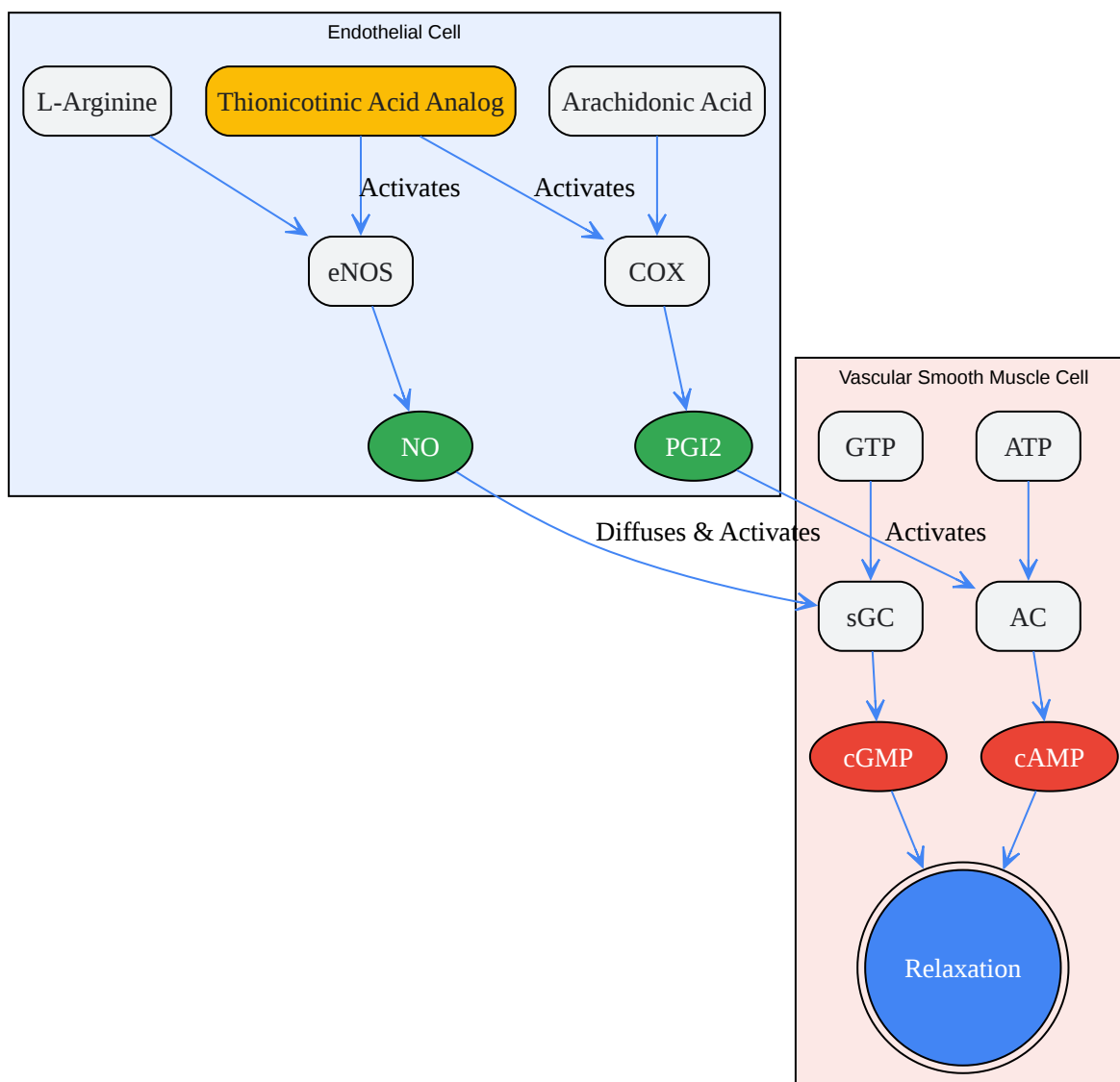
Vasorelaxant and Antioxidant Properties: A Dual-Action Paradigm

A significant area of investigation for thionicotinic acid analogs has been their cardiovascular effects, particularly their ability to induce vasorelaxation and exhibit antioxidant properties.

These dual activities are highly desirable in the context of cardiovascular diseases, where endothelial dysfunction and oxidative stress are key pathological features.

Mechanism of Action: Endothelium-Dependent Vasodilation

Studies have shown that the vasorelaxant effects of certain thionicotinic acid analogs are primarily mediated by the endothelium.[3] These compounds stimulate the production of nitric oxide (NO) and prostacyclin (PGI₂), two key endothelium-derived relaxing factors.[3] The process is initiated by the activation of endothelial nitric oxide synthase (eNOS), which converts L-arginine to L-citrulline and NO. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn leads to a cascade of events culminating in smooth muscle relaxation and vasodilation.[6][7] The involvement of prostacyclin suggests an additional pathway where the analogs stimulate cyclooxygenase (COX) enzymes in the endothelium to produce PGI₂, which then acts on its receptors on smooth muscle cells to increase cAMP levels, also promoting relaxation.



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Caption: Endothelium-Dependent Vasodilation Mechanism.

Structure-Activity Relationship Insights

SAR studies have revealed that the nature of the substituent at the 2-position of the nicotinic acid ring and modifications to the carboxylic acid group significantly impact both vasorelaxant and antioxidant activities. For instance, the presence of a bulky, lipophilic group like 1-adamantylthio at the 2-position can enhance vasorelaxant potency.[3]

Compound/Modification	Key Structural Feature	Vasorelaxant Activity (ED50)	Antioxidant Activity (DPPH Assay)	Reference
2-(1-adamantylthio)nicotinic acid	Adamantylthio group at C2	21.3 nM	Most potent	[3]
2-(1-adamantylthio)nicotinamide	Amide at C3	Less potent than the acid	Active	[3]
2-(1-adamantylthio)nicotinonitrile	Nitrile at C3	Less potent than the acid	Active	[3]

Experimental Protocol: Ex Vivo Vasorelaxation Assay[3]

Materials:

- Male Wistar rats
- Phenylephrine (PE)
- Acetylcholine (ACh)
- Thionicotinic acid analogs
- Krebs-Henseleit solution
- Organ bath system with force transducers

Procedure:

- Isolate the thoracic aorta from the rats and cut it into rings.
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- Pre-contract the aortic rings with phenylephrine.
- Once a stable contraction is achieved, cumulatively add increasing concentrations of the thionicotinic acid analogs.
- Record the changes in isometric tension to determine the dose-response curve and calculate the ED₅₀ value.
- To investigate the mechanism, repeat the experiment in the presence of an eNOS inhibitor (L-NAME) or a COX inhibitor (indomethacin), or in endothelium-denuded aortic rings.

Experimental Protocol: DPPH Radical Scavenging Assay[1][8]

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- Thionicotinic acid analogs
- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol.
- Prepare various concentrations of the thionicotinic acid analogs.
- Mix the DPPH solution with the analog solutions in a 96-well plate or cuvettes.

- Incubate the mixture at room temperature in the dark for a specific period (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
- The percentage of DPPH radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity: A New Frontier

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Thionicotinic acid analogs have shown promise as a novel class of antimicrobial compounds. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Structure-Activity Relationship Insights

The antimicrobial activity of thionicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine and any fused ring systems. For example, the introduction of electron-withdrawing groups can enhance antibacterial activity.^[8] Furthermore, the overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.^[8]

Compound/Modification	Key Structural Feature	Observed Antimicrobial Activity	Reference
Thiazole-coumarin hybrids	Combination of thiazole and coumarin moieties	Activity against Gram-positive and Gram-negative bacteria	[9]
Pyridine-coumarin hybrids	Combination of pyridine and coumarin moieties	Antibacterial and antifungal properties	[9]
1-allyl-3-benzoylthiourea analogs	Benzoylthiourea moiety	Activity against MRSA, <i>S. typhi</i> , <i>E. coli</i> , and <i>P. aeruginosa</i>	[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton broth or other suitable growth medium
- Thionicotinic acid analogs
- 96-well microplates
- Incubator

Procedure:

- Prepare a serial dilution of the thionicotinic acid analogs in the growth medium in a 96-well microplate.
- Inoculate each well with a standardized suspension of the target bacterium.

- Include a positive control (bacteria with no compound) and a negative control (medium only).
- Incubate the microplate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.



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Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Recent studies have highlighted the potential of thionicotinic acid analogs as anticancer agents. Their mechanism of action appears to be multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action

Organotin(IV) derivatives of thionicotinic acid have demonstrated cytotoxic effects against various human cancer cell lines.[10] The proposed mechanism involves the induction of apoptosis through the mitochondrial intrinsic pathway.[10] These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[10] The thiol group in these analogs can interact with crucial proteins in cancer cells, potentially inhibiting their function and leading to cell death.[11]

Structure-Activity Relationship Insights

The anticancer activity of these analogs is influenced by the nature of the organic moieties and donor ligands attached to the metal center in organotin derivatives.[10] For instance, triorganotin(IV) compounds have shown stronger cytotoxic effects compared to diorganotin(IV) or monoorganotin(IV) derivatives.[10]

Compound/Modification	Key Structural Feature	Observed Anticancer Activity	Reference
Triorganotin(IV) derivatives	Three organic groups on the tin atom	Strongest cytotoxic effects	[10]
Diorganotin(IV) derivatives	Two organic groups on the tin atom	Moderate cytotoxic effects	[10]
Betulonic acid derivatives	Modification at the C-28 position	Significant antiproliferative ability	[12]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- DMEM or other suitable cell culture medium
- Fetal bovine serum (FBS)
- Thionicotinic acid analogs
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Incubator
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the thionicotinic acid analogs and incubate for a specific period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The structure-activity relationship of thionicotinic acid analogs is a rich and expanding field of study. The versatility of the thionicotinic acid scaffold allows for the development of compounds with a wide array of biological activities, from vasodilation and antioxidant effects to antimicrobial and anticancer properties. This guide has provided a framework for understanding the key structural features that govern these activities and has outlined the experimental methodologies used to evaluate them.

Future research in this area should focus on several key aspects:

- **Rational Design:** Utilizing computational modeling and a deeper understanding of the target-ligand interactions to design more potent and selective analogs.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways for the various biological activities to enable more targeted drug development.
- **Pharmacokinetic Profiling:** Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs to assess their drug-likeness and potential for in vivo efficacy.
- **Combination Therapies:** Exploring the synergistic effects of thionicotinic acid analogs with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the intricate structure-activity relationships of this fascinating class of compounds, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective treatments for a range of human diseases.

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